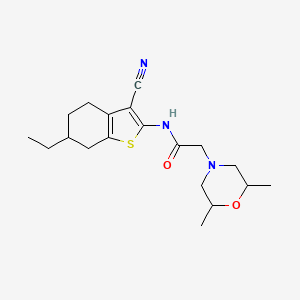![molecular formula C19H29N3O3S B5300588 N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBS is a sulfonamide-based compound that has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MPBS involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, MPBS reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects. MPBS has also been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
MPBS has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and inflammatory bowel disease. MPBS has also been found to have anti-cancer effects, with studies showing that it can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPBS is its potent anti-inflammatory and analgesic effects. It has been found to be more effective than other commonly used anti-inflammatory drugs, such as ibuprofen and aspirin. However, one of the limitations of MPBS is its potential toxicity, especially at high doses. Further studies are needed to determine the safety and efficacy of MPBS in humans.
Future Directions
There are several future directions for the study of MPBS. One of the potential applications of MPBS is in the treatment of chronic pain and inflammatory disorders. Further studies are needed to determine the safety and efficacy of MPBS in humans. MPBS also has potential applications in cancer imaging and therapy. Further studies are needed to optimize the use of MPBS as a diagnostic tool and as a therapeutic agent for cancer. Additionally, further studies are needed to understand the mechanism of action of MPBS and its potential interactions with other drugs.
Synthesis Methods
The synthesis of MPBS involves a series of chemical reactions. The starting material for the synthesis is 3-methylpiperidine, which is reacted with propyl bromide to form N-propyl-3-methylpiperidine. This compound is then reacted with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride to form MPBS. The final product is obtained by purification using column chromatography.
Scientific Research Applications
MPBS has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. MPBS has also been studied for its potential use as a diagnostic tool in cancer imaging. It has been found to selectively bind to cancer cells and can be used to deliver imaging agents to cancer cells for detection.
properties
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16-5-2-12-21(15-16)13-4-11-20-26(24,25)18-9-7-17(8-10-18)22-14-3-6-19(22)23/h7-10,16,20H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWMAOYVCAUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)
![(3R,5S)-5-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5300573.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)
